N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide
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Overview
Description
N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for the development of various drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE typically involves the reaction of 4-(3-methylpiperidin-1-yl)benzyl chloride with prop-2-enamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE can be compared with other similar compounds, such as:
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Another piperidine derivative with different substituents and potentially different pharmacological activities.
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide: A compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H22N2O/c1-3-16(19)17-11-14-6-8-15(9-7-14)18-10-4-5-13(2)12-18/h3,6-9,13H,1,4-5,10-12H2,2H3,(H,17,19) |
InChI Key |
OCINZJHJFJZKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C=C |
Origin of Product |
United States |
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